

In-Depth Technical Guide: Spectral Data and Analysis of Limocitrin 3,7-diglucoside

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Compound of Interest		
Compound Name:	Limocitrin 3,7-diglucoside	
Cat. No.:	B12367968	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **Limocitrin 3,7-diglucoside**, a flavonoid glycoside. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, details relevant experimental protocols, and presents a generalized workflow for flavonoid analysis.

Introduction to Limocitrin 3,7-diglucoside

Limocitrin 3,7-diglucoside is a flavonoid first isolated from Sedum acre and also reported in Sedum sarmentosum. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, making them of significant interest for pharmaceutical research. Accurate spectral data is crucial for the identification, characterization, and quantification of these compounds in various matrices.

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of molecules. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **Limocitrin 3,7-diglucoside**. This data is valuable for the identification of the compound in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).



Adduct	Predicted m/z	
[M+H]+	671.18178	
[M+Na] ⁺	693.16372	
[M-H] ⁻	669.16722	
[M+NH ₄] ⁺	688.20832	
[M+K] ⁺	709.13766	
[M+H-H ₂ O] ⁺	653.17176	
[M+HCOO] ⁻	715.17270	
[M+CH ₃ COO] ⁻	729.18835	
[M]+	670.17395	
[M]-	670.17505	
Data sourced from PubChem CID 14186858		

Nuclear Magnetic Resonance (NMR) Spectral Data

As of the latest search, specific, experimentally determined ¹H and ¹³C NMR data for **Limocitrin 3,7-diglucoside** from publicly accessible databases remains limited. The primary source identifying this compound is a 1988 publication by Wolbiś and Królikowska in the journal Phytochemistry. Access to the full text of this foundational paper is required to provide the detailed, quantitative NMR data.

For researchers working with flavonoid glycosides, a general understanding of expected chemical shifts is beneficial. The 1H NMR spectra of flavonoid glycosides typically show signals for the aromatic protons of the aglycone in the range of δ 6.0-8.0 ppm. The anomeric protons of the sugar moieties usually appear between δ 4.5 and 5.5 ppm. In ^{13}C NMR spectra, the carbon signals of the aglycone are observed over a wide range, with the carbonyl carbon (C-4) typically resonating around δ 175-185 ppm. The sugar carbons appear in the range of δ 60-110 ppm.

Experimental Protocols



Detailed experimental protocols for the acquisition of spectral data for **Limocitrin 3,7-diglucoside** would be contained within the primary literature describing its isolation and characterization. However, a general methodology for the analysis of flavonoids from plant material is outlined below.

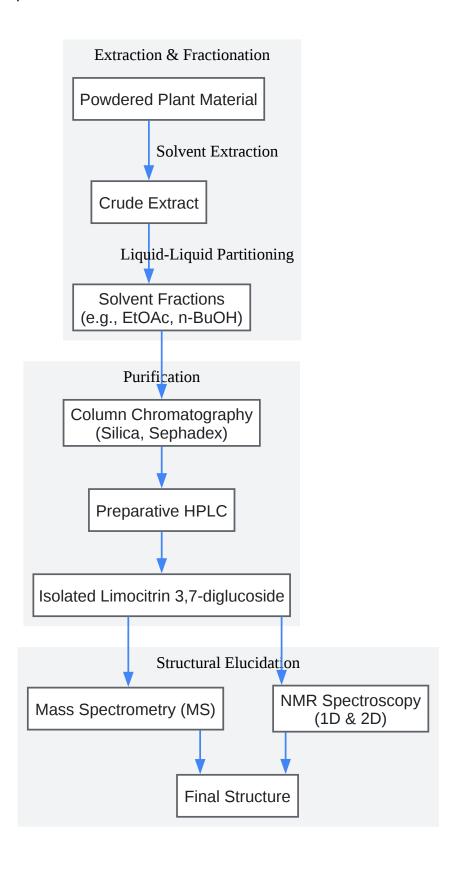
General Protocol for Flavonoid Extraction and Analysis

- Plant Material Collection and Preparation: Fresh plant material (e.g., aerial parts of Sedum species) is collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of
 increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate
 compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl
 acetate and n-butanol fractions.
- Chromatographic Purification: The flavonoid-rich fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).
- Spectroscopic Analysis:
 - Mass Spectrometry (MS): Purified compounds are analyzed by MS, often coupled with HPLC (LC-MS), to determine their molecular weight and fragmentation patterns.
 Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids.
 - Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed on the purified compounds to elucidate their chemical structure. Common solvents for NMR analysis of flavonoids include deuterated methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₀), or pyridine (C₅D₅N).

Visualization of Analytical Workflow



The following diagram illustrates a typical workflow for the isolation and characterization of flavonoids from a plant source.





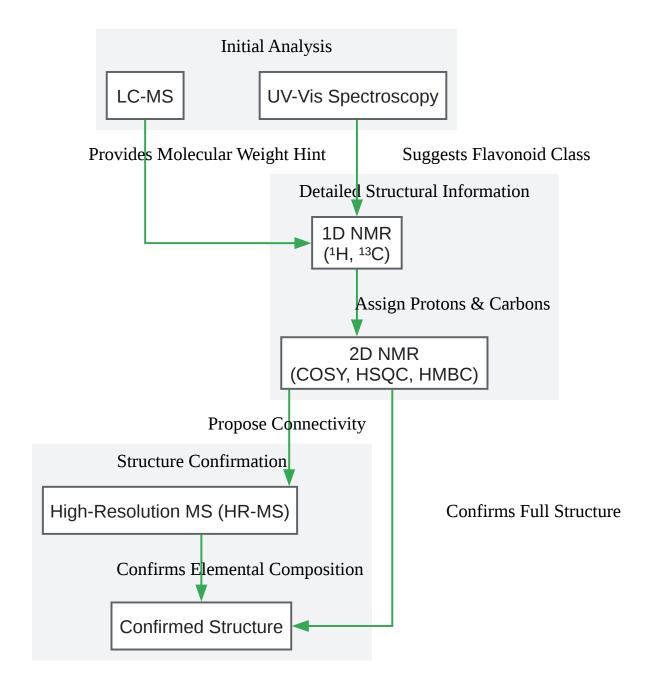
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Caption: Generalized workflow for flavonoid isolation and characterization.

Logical Relationship in Spectroscopic Analysis

The interplay between different spectroscopic techniques is crucial for unambiguous structure determination. The following diagram illustrates the logical flow of information in the spectroscopic analysis of a natural product like **Limocitrin 3,7-diglucoside**.





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Caption: Logical flow of spectroscopic data for structure elucidation.

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